molecular formula C20H18O7 B11024887 Methyl ({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate

Methyl ({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate

Cat. No.: B11024887
M. Wt: 370.4 g/mol
InChI Key: FYLFCTPVABMIPW-UHFFFAOYSA-N
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Description

METHYL 2-{[3-(3,4-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 3,4-dimethoxybenzoyl group and a methoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(3,4-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the resulting intermediate with methoxyacetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(3,4-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of benzofuran-5-ylmethanol derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

METHYL 2-{[3-(3,4-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(3,4-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The methoxy and benzoyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Shares the 3,4-dimethoxybenzoyl group but lacks the benzofuran ring.

    Methyl 3,4-dimethoxybenzoate: Similar ester functionality but different core structure.

    Benzofuran derivatives: Compounds with similar benzofuran core but different substituents.

Uniqueness

METHYL 2-{[3-(3,4-DIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is unique due to the combination of its benzofuran core and 3,4-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetate

InChI

InChI=1S/C20H18O7/c1-23-17-6-4-12(8-18(17)24-2)20(22)15-10-27-16-7-5-13(9-14(15)16)26-11-19(21)25-3/h4-10H,11H2,1-3H3

InChI Key

FYLFCTPVABMIPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)OC)OC

Origin of Product

United States

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